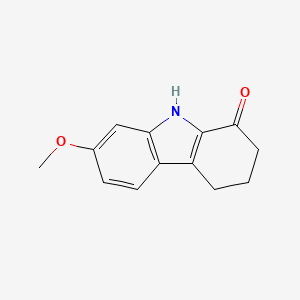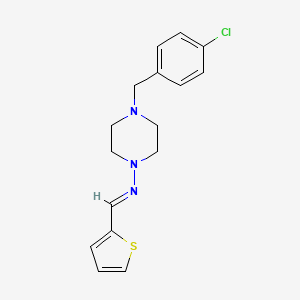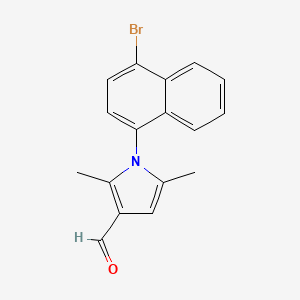
1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of pyrrole derivatives involves various strategies, including condensation reactions, catalytic processes, and modifications of existing pyrrole structures. For instance, the synthesis of related pyrrole-3-carbaldehydes can be achieved through efficient and mild tandem catalytic processes, involving one-pot multi-component reactions that allow for functionalization at different positions of the pyrrole ring (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including "1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde", can be characterized using various spectroscopic techniques. Studies on similar compounds have utilized spectroscopic methods (FT–IR, 1H NMR, and UV–Visible) along with quantum chemical calculations to confirm the structure, reveal the nature of interactions within the molecule, and analyze vibrational shifts indicative of molecular interactions (Singh et al., 2014).
Chemical Reactions and Properties
Pyrrole derivatives are known for their reactivity towards various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition reactions. These reactions enable the functionalization of the pyrrole ring and the introduction of different substituents, affecting the chemical properties and potential applications of these compounds. For example, the synthesis of pyrazolo[3,4-h][1,6]naphthyridine derivatives from pyrrole carbaldehydes via Friedlander condensation highlights the versatility of pyrrole derivatives in chemical synthesis (Jachak et al., 2011).
Physical Properties Analysis
The physical properties of pyrrole derivatives, including melting points, solubility, and crystal structure, can significantly influence their application in various fields. Crystallographic studies provide insights into the hydrogen-bonding patterns and molecular packing, which are crucial for understanding the stability and reactivity of these compounds (Senge & Smith, 2005).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, such as acidity, basicity, and electrophilicity, are influenced by the substituents attached to the pyrrole ring. Computational studies, including density functional theory (DFT) and atoms in molecules (AIM) analyses, help in understanding the electronic structure, charge distribution, and reactivity sites within the molecule, providing insights into its chemical behavior (Singh et al., 2013).
Propiedades
IUPAC Name |
1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-11-9-13(10-20)12(2)19(11)17-8-7-16(18)14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKMBYCRDQJYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C3=CC=CC=C32)Br)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromonaphthalen-1-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


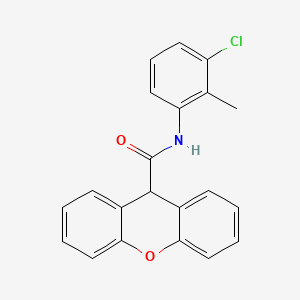
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)
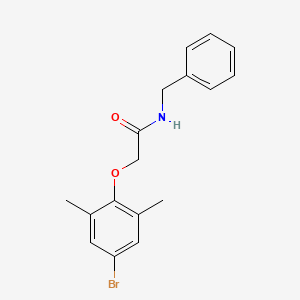

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

